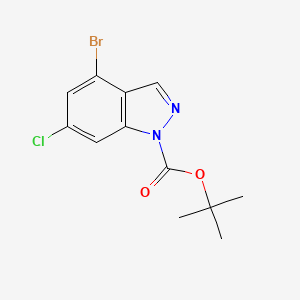

tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate

Description

Chemical Structure and Significance tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate (CAS No. 1934706-60-1) is a halogenated indazole derivative featuring a tert-butyl ester group at the 1-position, a bromine substituent at the 4-position, and a chlorine substituent at the 6-position of the indazole ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric protection, improving stability against hydrolysis compared to smaller esters (e.g., methyl) . The bromo and chloro substituents are electron-withdrawing, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are critical for constructing complex molecules .

The halogen substituents may lower the compound’s pKa, affecting its behavior in acidic or basic conditions.

Properties

Molecular Formula |

C12H12BrClN2O2 |

|---|---|

Molecular Weight |

331.59 g/mol |

IUPAC Name |

tert-butyl 4-bromo-6-chloroindazole-1-carboxylate |

InChI |

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3 |

InChI Key |

OFJUNAAIXKTQOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of ortho-Substituted Phenylhydrazines

A widely adopted route involves cyclizing ortho-substituted phenylhydrazines. For example, 4-bromo-6-chloro-2-nitroaniline undergoes reduction to form the corresponding phenylhydrazine, which subsequently cyclizes under acidic conditions to yield 4-bromo-6-chloro-1H-indazole. Triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF) facilitates this cyclization by acting as a carbonyl donor, with yields reaching 65–70% after purification via flash chromatography.

Key Reaction Conditions

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium-catalyzed couplings to assemble the indazole ring. For instance, Suzuki-Miyaura coupling between 4-bromo-6-chlorophenylboronic acid and a protected hydrazine derivative has been reported, though this method suffers from lower yields (~50%) due to competing side reactions.

Halogenation Strategies for Bromo and Chloro Substituents

The placement of halogens at the 4- and 6-positions is critical for downstream reactivity. Two pathways dominate:

Direct Electrophilic Halogenation

Electrophilic bromination and chlorination of pre-formed indazole derivatives offer regioselective control. Using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces bromine at the 4-position, while sulfuryl chloride (SO₂Cl₂) in acetic acid chlorinates the 6-position.

Optimized Bromination Protocol

Halogenation During Cyclization

In some cases, halogen atoms are introduced prior to indazole formation. For example, 4-bromo-6-chloro-2-nitroaniline (synthesized via nitration of 4-bromo-6-chloroaniline) is reduced and cyclized to directly yield the halogenated indazole. This one-pot methodology reduces purification steps but requires stringent temperature control to avoid dehalogenation.

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is introduced to protect the indazole nitrogen, enhancing solubility and preventing unwanted side reactions during subsequent functionalization.

Boc Protection via Di-tert-Butyl Dicarbonate

Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et₃N) in dichloromethane (DCM) achieves near-quantitative protection.

Standard Procedure

Solvent and Base Optimization

While DCM is the preferred solvent, switching to THF or acetonitrile marginally improves reaction rates. However, polar aprotic solvents like DMF may induce decomposition of the Boc group at elevated temperatures.

Reaction Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. Key parameters include:

Temperature Control

Solvent Selection

| Step | Optimal Solvent | Rationale |

|---|---|---|

| Cyclization | THF | Enhances triphosgene reactivity |

| Boc Protection | DCM | Prevents Boc group hydrolysis |

| Final Purification | Hexane/EtOAc | Achieves baseline separation on silica gel |

Catalytic Enhancements

Adding catalytic dimethylformamide (DMF) during Boc protection accelerates the reaction by 30%, likely due to improved nucleophilicity of the indazole nitrogen.

Analytical Characterization

Rigorous spectroscopic validation ensures compound integrity:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy

- IR (ATR) : 1750 cm⁻¹ (C=O stretch of Boc group), 680 cm⁻¹ (C-Br bend).

Applications and Derivative Synthesis

The bromo and chloro substituents enable diverse cross-coupling reactions:

- Suzuki Coupling : Palladium-catalyzed arylation at the 4-position for kinase inhibitor synthesis.

- Buchwald-Hartwig Amination : Introduction of amine groups at the 6-position for anticancer agent development.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The indazole core can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.

Chlorination: Chlorine gas or thionyl chloride (SOCl2).

Esterification: tert-Butyl alcohol and an acid catalyst.

Major Products:

Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized indazole derivatives.

Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs targeting specific biological pathways.

Biological Probes: Used as a probe in biological studies to investigate cellular processes.

Industry:

Material Science:

Agrochemicals: Used in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of bromo and chloro substituents can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structurally related indazole derivatives, highlighting key differences in substituent positions and ester groups:

| Compound Name | CAS No. | Substituents (Indazole Ring) | Ester Group | Similarity Score |

|---|---|---|---|---|

| tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate | 1934706-60-1 | 4-Br, 6-Cl | tert-Butyl | Reference |

| Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8 | 4-Br, 6-COOCH3 | Methyl | 0.89 |

| tert-Butyl 4-bromo-1H-indazole-5-carboxylate | 1203662-37-6 | 4-Br, 5-COOtBu | tert-Butyl | 0.83 |

| Methyl 7-bromo-1H-indazole-5-carboxylate | 1427460-96-5 | 7-Br, 5-COOCH3 | Methyl | 0.90 |

Key Observations :

Ester Group Impact: The tert-butyl ester provides superior steric protection compared to methyl esters, reducing susceptibility to enzymatic or acidic hydrolysis. This makes tert-butyl derivatives more stable in prolonged storage or under reactive conditions .

Halogen Substituent Positioning :

- Bromine at the 4-position (as in the target compound) vs. 7-position (CAS 1427460-96-5) alters electronic distribution. Bromine’s strong electron-withdrawing effect activates adjacent positions for electrophilic substitution, while chlorine at the 6-position may direct cross-coupling reactions to specific sites.

- Chlorine’s lower leaving-group ability compared to bromine could reduce reactivity in metal-catalyzed reactions, necessitating optimized catalysts or conditions .

Biological Activity

tert-Butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula: C12H13BrN2O2

- Molecular Weight: 297.15 g/mol

- CAS Number: 926922-37-4

- Density: 1.5 g/cm³

- Boiling Point: 377.4 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of indazole derivatives followed by esterification. The compound can be synthesized using various methods, including:

- Bromination of Indazole: Utilizing bromine or brominating agents to introduce the bromo group.

- Chlorination: Chlorinated reagents are used to add the chloro group at the desired position.

- Esterification: The final step involves the reaction with tert-butyl alcohol to form the carboxylate ester.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of indazole derivatives, including this compound. Notably, indazole compounds have shown activity against various cancer cell lines:

- Inhibition of Tumor Growth: Compounds similar to tert-butyl 4-bromo-6-chloro-1H-indazole have been reported to inhibit tumor growth in models such as HCT116 colon cancer cells, with some derivatives demonstrating IC50 values in the low nanomolar range .

Antimicrobial Properties

Indazole derivatives are recognized for their antimicrobial activities against a range of pathogens:

- Broad-Spectrum Activity: Research indicates that indazole compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Neuroprotective Effects

Indazoles have also been investigated for their neuroprotective effects in models of neurodegenerative diseases:

- Mechanism of Action: The neuroprotective properties are attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring significantly influence biological activity:

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-bromo-6-chloro-1H-indazole-1-carboxylate, and what key reaction conditions should be optimized?

A common approach involves sequential halogenation of the indazole core. First, introduce the tert-butyl carbamate group via Boc protection of the indazole nitrogen, followed by regioselective bromination and chlorination at the 4- and 6-positions. Optimize reaction conditions (e.g., temperature, halogenating agents like NBS or NCS, and catalysts) to minimize side reactions. For example, controlling stoichiometry and reaction time can reduce over-halogenation. Solvent polarity and temperature gradients may also influence regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional parameters. SHELX programs (e.g., SHELXD for structure solution) are robust for small-molecule crystallography .

- NMR spectroscopy : Employ and NMR to confirm substitution patterns. Dynamic low-temperature NMR can reveal conformational equilibria (e.g., tert-butyl group orientation) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns.

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general precautions for tert-butyl carbamates include:

- Storage in a cool, well-ventilated area away from ignition sources.

- Use of non-sparking tools and explosion-proof equipment during transfers .

- Personal protective equipment (PPE) such as gloves and goggles to prevent skin/eye contact.

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed using graph set analysis?

Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., chains, rings) using directional descriptors. For tert-butyl derivatives, identify donor-acceptor pairs (e.g., N–H···O or C–H···X interactions) and apply Etter’s rules to map supramolecular motifs. This reveals how halogen substituents influence crystal packing and stability .

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data refinement using SHELXL?

- Twinning analysis : Use SHELXL’s TWIN command to model merohedral twinning if intensity statistics (e.g., R) suggest disorder .

- Anisotropic displacement parameters : Refine heavy atoms (Br, Cl) anisotropically to account for electron density distortions.

- Hirshfeld surface analysis : Cross-validate intermolecular interactions to resolve ambiguities in hydrogen bonding or halogen contacts .

Q. How can factorial design experiments optimize synthesis yield and regioselectivity?

Apply a Taguchi or Box-Behnken design to evaluate factors:

- Temperature : Higher temps may accelerate halogenation but risk decomposition.

- Catalyst concentration : Mo(CO) or similar catalysts can enhance regioselectivity for bromination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states for halogenation.

Statistical analysis (ANOVA) identifies significant variables and interactions, enabling predictive modeling .

Q. How do bromo and chloro substituents influence the electronic structure and reactivity of indazole derivatives?

- Electron-withdrawing effects : Br and Cl decrease electron density at the indazole core, altering nucleophilic/electrophilic reactivity.

- Steric effects : Substituent positions affect steric hindrance during coupling reactions (e.g., Suzuki-Miyaura).

- Computational analysis : DFT calculations (e.g., Mulliken charges) quantify electronic effects, while XRD data correlate substituent position with bond distortion .

Q. What strategies determine the axial vs. equatorial conformation of the tert-butyl group?

- Dynamic NMR : Low-temperature NMR slows conformational exchange, splitting signals for axial/equatorial populations .

- DFT with explicit solvent : Solvent molecules (e.g., DMSO) stabilize equatorial conformers via hydrogen bonding, contrasting gas-phase predictions. Compare calculated vs. experimental NMR shifts to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.